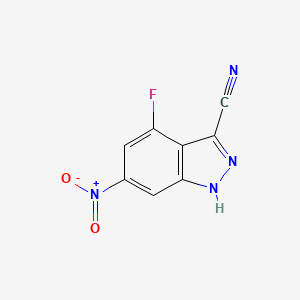

3-Cyano-4-fluoro-6-nitro-1H-indazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazoles, including 3-Cyano-4-fluoro-6-nitro-1H-indazole, has seen recent advances. Researchers have focused on regiocontrolled methods for introducing substituents onto the imidazole ring. These synthetic approaches are crucial for developing functional molecules used in various applications. The choice of functional groups and their compatibility during the synthesis process significantly impacts the substitution patterns around the ring. Reaction mechanisms and limitations are also considered .

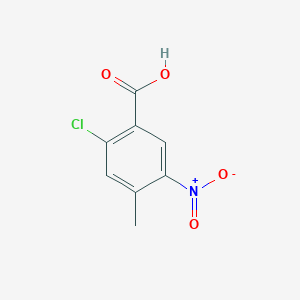

Molecular Structure Analysis

The molecular formula of 3-Cyano-4-fluoro-6-nitro-1H-indazole is C8H3FN4O2 . Its molecular weight is approximately 206.13 g/mol . The compound’s structure features the characteristic indazole ring with the specified substituents .

Chemical Reactions Analysis

While specific reactions involving 3-Cyano-4-fluoro-6-nitro-1H-indazole may vary, its functional groups make it amenable to various transformations. For instance, it can participate in nucleophilic substitution reactions, cyclizations, and coordination with metal centers. These reactions may lead to the formation of derivatives with diverse properties .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Importance

Indazole derivatives have been synthesized for their notable biological importance, including antibacterial, antifungal, antitubercular, and anti-inflammatory activities. A study by Samadhiya et al. (2012) focused on the synthesis of 2-azetidinone derivatives from 6-nitro-1H-indazole, highlighting their potential in addressing various microbial infections and inflammation in vivo (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Chemistries in Heterocycle Synthesis

The Davis-Beirut Reaction (DBR) has been employed to synthesize diverse indazole derivatives, showcasing the versatile chemistries of highly reactive nitroso intermediates. This method offers a robust approach for constructing various classes of indazoles, emphasizing their significant role in chemical biology and medicinal chemistry due to their performance in biologically relevant applications (Zhu, Haddadin, & Kurth, 2019).

Novel Photostable NIR Probe for Mitochondria

In materials science, indazole derivatives have been utilized in the development of Indazo-Fluors, a series of biheteroaryl fluorophores created via palladium-catalyzed oxidative C-H/C-H cross-coupling. These compounds, particularly Indazo-Fluor 3l, serve as low molecular weight near-infrared (NIR) fluorophores for mitochondria imaging in living cells, offering advantages in photostability and low cytotoxicity (Cheng et al., 2016).

Antiprotozoal Agents

Indazole N-oxide derivatives have been synthesized and evaluated for their antichagasic and leishmanocidal properties. Compounds such as 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide and 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide demonstrated promising activity against parasitic strains, offering insights into potential antiprotozoal treatments (Gerpe et al., 2006).

Antileishmanial Candidates

3-Chloro-6-nitro-1H-indazole derivatives have been explored for their antileishmanial activity, with specific compounds showing significant growth inhibition of Leishmania major. These findings underscore the potential of indazole derivatives in developing new antileishmanial therapies, supported by molecular docking and dynamics simulations to understand their mechanism of action (Abdelahi et al., 2021).

Eigenschaften

IUPAC Name |

4-fluoro-6-nitro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN4O2/c9-5-1-4(13(14)15)2-6-8(5)7(3-10)12-11-6/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAQRZGXIQRIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C#N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-fluoro-6-nitro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)

![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)